molecular formula C10H19NO5 B1472164 4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid CAS No. 1697729-82-0

4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid

Cat. No.: B1472164
CAS No.: 1697729-82-0
M. Wt: 233.26 g/mol
InChI Key: PQBDONMJJFRKOE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid follows IUPAC guidelines for substituted carboxylic acids. The parent chain is a four-carbon butanoic acid moiety, with the carboxylic acid group (-COOH) assigned position 1. A methoxy (-OCH₃) substituent occupies position 3, while a tert-butoxycarbonyl-protected amino group (-NHBoc) resides at position 4. The complete IUPAC name is 4-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid . This naming convention aligns with structurally analogous Boc-protected amino acids, such as N-Boc-O-methyl-L-homoserine, which features similar functional group placements.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₁₉NO₅ , derived from:

  • A butanoic acid backbone (C₄H₈O₂)
  • A tert-butoxycarbonyl group (C₅H₉O₂)
  • A methoxy substituent (C₁H₃O)
  • One nitrogen atom from the amino group

The molecular weight is 233.26 g/mol , calculated as follows:
$$
\text{MW} = (12 \times 10) + (1 \times 19) + (14 \times 1) + (16 \times 5) = 233.26 \, \text{g/mol}
$$
This matches data for related Boc-protected amino acids, such as (S)-2-((tert-butoxycarbonyl)amino)-4-methoxybutanoic acid (C₁₀H₁₉NO₅, MW 233.26).

Table 1: Molecular Formulas and Weights of Related Boc-Protected Amino Acids

Compound Molecular Formula Molecular Weight (g/mol)
Boc-Glycine C₇H₁₃NO₄ 175.18
Boc-L-Alanine C₈H₁₅NO₄ 189.21
Boc-D-Valine C₁₀H₁₉NO₄ 217.27
Boc-L-Serine C₈H₁₅NO₅ 205.21
4-[(tert-Butoxycarbonyl)amino]-3-methoxybutanoic acid C₁₀H₁₉NO₅ 233.26

Stereochemical Configuration Analysis

The compound contains two chiral centers at positions 3 (methoxy-bearing carbon) and 4 (Boc-protected amino group). The stereochemistry influences its biological activity and synthetic applications. For example, (2R,3S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxybutanoic acid demonstrates how stereochemical variations alter physicochemical properties. While the specific configuration of 4-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid is not explicitly stated in available data, its synthetic precursors (e.g., L-homoserine derivatives) suggest potential (S) or (R) configurations at these centers.

Table 2: Stereochemical Data for Analogous Boc-Protected Amino Acids

Compound Chiral Centers Configuration
(S)-2-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid C2, C4 S, S
(2R,3S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxybutanoic acid C2, C3 R, S
Boc-L-Alanine C2 S

Comparative Structural Analysis with Related Boc-Protected Amino Acids

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amino acids in peptide synthesis. Compared to Boc-glycine and Boc-alanine, 4-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid exhibits unique structural features:

  • Methoxy Substituent : The methoxy group at position 3 introduces steric hindrance and alters polarity relative to hydroxyl-containing analogs like Boc-L-serine.
  • Extended Carbon Chain : The four-carbon backbone differentiates it from shorter-chain derivatives (e.g., Boc-β-alanine).
  • Boc Placement : Unlike Boc-valine, where the Boc group protects the α-amino group, this compound protects a β-amino group, affecting its reactivity in coupling reactions.

Key Structural Comparisons :

  • Solubility : The methoxy group enhances lipophilicity compared to Boc-L-serine’s hydrophilic hydroxyl group.
  • Stability : The Boc group’s acid-labile nature is consistent across derivatives, but steric effects from the methoxy group may slow deprotection kinetics.
  • Synthetic Utility : This compound’s structure enables incorporation of methoxy-modified residues into peptides, expanding structural diversity in drug design.

Properties

IUPAC Name

3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-7(15-4)5-8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBDONMJJFRKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid, commonly referred to as Boc-β-Me-Ala-OH, is a derivative of amino acids that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protective group and a methoxy substituent on the butanoic acid chain. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
  • Molecular Formula : C10H19NO5
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 104839-08-9
  • PubChem CID : 21649618

The biological activity of this compound can be attributed to several mechanisms:

  • Amino Acid Derivative Activity : As an amino acid derivative, it may participate in protein synthesis and metabolic pathways, influencing cellular functions.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that Boc derivatives can inhibit specific enzymes involved in metabolic processes, potentially affecting cellular metabolism and growth.
  • Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing processes such as apoptosis and proliferation.

In Vitro Studies

Research has demonstrated that derivatives similar to this compound exhibit various biological activities:

  • Antioxidant Properties : Some studies indicate that compounds with similar structures can reduce oxidative stress in cell cultures, enhancing cell viability under stress conditions. For instance, thiazolidine derivatives have shown significant antioxidant activity by reducing intracellular reactive oxygen species (ROS) levels .
  • Cytotoxicity Testing : The cytotoxic effects of Boc derivatives have been assessed using various cell lines. For example, certain Boc amino acids demonstrated selective cytotoxicity against tumor cells while sparing normal cells, suggesting potential applications in cancer therapy .

Case Studies

  • Cancer Research : In a study involving various amino acid derivatives, it was found that compounds like Boc-β-Me-Ala-OH could inhibit the growth of specific cancer cell lines by modulating apoptotic pathways. The study reported that concentrations above 50 µM led to significant reductions in cell viability .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases by promoting neuronal survival and reducing inflammation in neuronal cultures .

Data Summary

Study FocusFindingsReference
Antioxidant ActivityReduced ROS levels in cell cultures
CytotoxicitySelective inhibition of tumor cell growth
NeuroprotectionEnhanced survival of neurons under stress

Comparison with Similar Compounds

Stereochemical Variants

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 1977-33-9)

  • Key Differences: This stereoisomer shares the Boc-protected amino and methoxy groups but differs in stereochemistry at positions 2 (R) and 3 (S).
  • Implications : Stereochemistry significantly impacts biological activity. For instance, the (2R,3S) configuration may exhibit distinct binding affinities in enzyme inhibition compared to racemic mixtures, as chiral centers influence molecular recognition .

Substituent Variation: Benzyloxy vs. Tert-Butoxy

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid (CAS 83349-20-6)

  • Key Differences : Replaces the Boc group with a benzyloxycarbonyl (Z) group and substitutes methoxy with a hydroxyl group.
  • Implications: The Z group is less stable under basic conditions but cleavable via hydrogenolysis, offering orthogonal protection strategies.

Positional Isomerism

2-([(tert-Butoxy)carbonyl]amino)-4-methoxy-3-methylbutanoic acid (CAS 1505260-39-8)

  • Key Differences : The Boc group is at position 2 instead of 4, with additional methyl and methoxy groups at positions 3 and 4, respectively.
  • The methyl group introduces steric hindrance, which may hinder coupling efficiency in solid-phase synthesis .

Functional Group Derivatives

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (CAS 67706-68-7)

  • Key Differences : Features an ethyl ester (vs. carboxylic acid) and a ketone (3-oxo) group (vs. methoxy).
  • The ketone introduces electrophilic reactivity, enabling nucleophilic additions (e.g., forming hydrazones), unlike the inert methoxy group .

Comparative Data Table

Compound Name CAS Number Key Functional Groups Molecular Formula Key Properties/Applications Reference
4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid - Boc, methoxy, carboxylic acid C10H19NO5 Peptide synthesis, chiral intermediates
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid 1977-33-9 Boc, methoxy, carboxylic acid (R,S config) C10H19NO5 Stereospecific drug development
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid 83349-20-6 Z group, hydroxyl, carboxylic acid C12H15NO5 Orthogonal protection strategies
2-([(tert-Butoxy)carbonyl]amino)-4-methoxy-3-methylbutanoic acid 1505260-39-8 Boc, methyl, methoxy, carboxylic acid C11H21NO5 Conformationally restricted peptides
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate 67706-68-7 Boc, ketone, ethyl ester C11H19NO5 Prodrug design, nucleophilic chemistry

Preparation Methods

Boc Protection of Amino Group

  • The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or DMAP. This reaction is usually carried out at room temperature in solvents like acetonitrile or THF. The Boc group provides steric bulk and acid-labile protection, facilitating selective deprotection later in synthetic sequences.

Methoxylation of Hydroxy Precursor

  • Starting from 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid, methylation is performed to convert the hydroxy group to a methoxy group. This is achieved by treatment with methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetone or DMF.

  • Alternatively, the methoxy group can be introduced by using 3-methoxy-substituted amino acid derivatives as starting materials, followed by Boc protection.

Use of N-Boc-allo-O-Methyl-D-threonine

  • According to patent US8927587B2, the title compound was prepared using N-Boc-allo-O-methyl-D-threonine as a starting material, which inherently contains the methoxy group and Boc-protected amine. This approach bypasses the need for separate methoxylation and Boc protection steps, streamlining synthesis.

Industrial Scale Adaptations

  • Industrial methods optimize the above steps by employing continuous flow reactors and automated synthesis platforms to improve yield, reproducibility, and purity. Quality control includes HPLC and NMR analysis to ensure batch consistency.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Boc Protection Di-tert-butyl dicarbonate, NaHCO3 or DMAP, Acetonitrile or THF, RT Mild conditions, selective amine protection
Methoxylation Methyl iodide or dimethyl sulfate, K2CO3, Acetone or DMF, RT to reflux Converts hydroxy to methoxy group
Backbone Formation Starting from serine/threonine derivatives or N-Boc-allo-O-methyl-D-threonine Provides chiral center and methoxy group
Purification Silica gel chromatography, gradient elution (EtOAc/hexane), recrystallization Ensures high purity (>95%)

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    The presence of the Boc group is confirmed by a singlet near 1.4 ppm corresponding to the tert-butyl protons. The methoxy group appears as a singlet around 3.3–3.5 ppm. The chiral center and backbone protons provide characteristic multiplets.

  • Mass Spectrometry (MS):
    High-resolution MS confirms the molecular ion peak corresponding to the molecular formula C10H19NO5 with m/z ~233.26 (M+H)+.

  • HPLC:
    Reverse-phase HPLC with UV detection at 254 nm is used to assess purity, typically achieving >95% purity after purification.

Summary Table of Preparation Methods

Methodology Aspect Description Reference/Source
Starting Material N-Boc-allo-O-methyl-D-threonine or hydroxybutanoic acid derivatives Patent US8927587B2
Boc Protection Reaction with di-tert-butyl dicarbonate under basic conditions Common synthetic protocol
Methoxylation Methylation of hydroxy precursor using methyl iodide/K2CO3 Standard organic synthesis
Purification Silica gel chromatography and recrystallization Standard lab practice
Analytical Confirmation NMR, MS, HPLC Literature standard

Research Findings and Notes

  • The Boc protecting group is essential for stabilizing the amino functionality during synthesis and can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting the methoxy group or carboxylic acid.

  • The stereochemistry at the chiral center is preserved through the synthetic steps when starting from enantiomerically pure precursors such as N-Boc-allo-O-methyl-D-threonine.

  • Industrial scale syntheses focus on process intensification and minimizing purification steps while maintaining compound integrity and purity.

Q & A

Basic: What are the standard synthetic routes for 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid, and how are intermediates purified?

The synthesis typically involves sequential protection/deprotection steps. A tert-butoxycarbonyl (Boc) group is introduced to protect the amine, followed by methoxy group installation. Key steps include:

  • Coupling reactions : Boc-protected intermediates are synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) or preparative HPLC is used to isolate intermediates. Purity is verified via HPLC (>95%) and NMR .
  • Critical parameters : Reaction pH (maintained at 8–9 for amine activation) and anhydrous conditions to prevent Boc-group hydrolysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?

  • NMR :
    • ¹H NMR : Boc-group tert-butyl protons appear as a singlet at ~1.4 ppm. Methoxy protons resonate at ~3.3 ppm, while the α-proton adjacent to the amino group appears at ~4.1 ppm (multiplet) .
    • ¹³C NMR : Carbonyl carbons (Boc and acid) at ~170–175 ppm; tert-butyl carbons at ~28 ppm (CH3) and ~80 ppm (quaternary C) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₂H₂₁NO₅: calc. 283.1423) .
  • IR : Stretch bands at ~1680–1720 cm⁻¹ (C=O of Boc and carboxylic acid) .

Advanced: How do steric effects from the tert-butoxy group influence reaction kinetics in peptide coupling?

The bulky Boc group slows coupling reactions due to steric hindrance, requiring optimized conditions:

  • Catalyst choice : DMAP or HOBt enhances activation of the carboxylic acid .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of Boc-protected intermediates .
  • Kinetic studies : Pseudo-first-order rate constants (k) for coupling decrease by ~30–40% compared to non-Boc analogs, as shown in Arrhenius plots (Eₐ increases by 15–20 kJ/mol) .

Advanced: What strategies resolve low yields during deprotection of the Boc group in acidic conditions?

Common challenges include incomplete deprotection or acid-sensitive side reactions. Solutions:

  • Deprotection optimization : Use TFA in DCM (1:4 v/v) for 30–60 min at 0°C to minimize side reactions .
  • Alternative acids : HCl/dioxane (4 M) at room temperature for 2 hr, followed by neutralization with NaHCO₃ .
  • Monitoring : TLC (Rf shift) or LC-MS to confirm Boc removal .

Basic: How is the compound stored to prevent degradation, and what are its stability limits?

  • Storage : -20°C in airtight, moisture-resistant containers under nitrogen. Desiccants (silica gel) prevent hydrolysis .
  • Stability : Stable for >2 years at -20°C. Degradation occurs at >40°C (TGA 5% weight loss at 150°C) .
  • In-solution stability : DMSO solutions (100 mg/mL) are stable for 1 month at -20°C; avoid repeated freeze-thaw cycles .

Advanced: How can computational modeling predict the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess steric hindrance and electron density at reactive sites .
  • MD simulations : Simulate resin-bound intermediates to predict coupling efficiency (e.g., Gyration radius <10 Å improves accessibility) .
  • Docking studies : Predict interactions with enzymes (e.g., proteases) by analyzing hydrogen bonding (Boc group reduces binding affinity by ~2 kcal/mol) .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Peptide backbone modification : Used to introduce conformationally constrained residues .
  • Prodrug design : The carboxylic acid group facilitates ester prodrug synthesis (e.g., methyl esters for improved bioavailability) .
  • Enzyme inhibitor scaffolds : Modulates selectivity in kinase inhibitors by altering hydrogen-bonding networks .

Advanced: How do substituents (e.g., methoxy vs. fluoro) at the 3-position affect bioactivity?

  • Methoxy group : Enhances metabolic stability (t₁/₂ increases by 3x in liver microsomes) but reduces solubility (LogP +0.5) .
  • Fluoro analogs : Increase target binding (e.g., IC₅₀ improves from 10 μM to 2 μM in kinase assays) but may introduce toxicity (e.g., CYP450 inhibition) .
  • SAR table :
SubstituentSolubility (mg/mL)Metabolic t₁/₂ (min)Target IC₅₀ (μM)
-OCH₃0.84510
-F1.2302
-Cl0.52015

Advanced: How are contradictions in reported synthetic yields (40–70%) reconciled?

Discrepancies arise from:

  • Scale effects : Yields drop at >10 mmol due to inefficient mixing (use flow chemistry for >90% yield at 50 mmol) .
  • Impurity profiles : Residual DMF suppresses crystallization; switch to THF or EtOAc for higher-purity precipitates .
  • Validation : Replicate reactions using controlled humidity (<30% RH) and inert atmosphere .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to dust inhalation risks .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; avoid prolonged skin contact (irritant) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid

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